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Biperiden (endo form)

Cat. No.: B1160150
M. Wt: 311.46
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Anticholinergic Agent Research and Biperiden's Place

The exploration of anticholinergic agents dates back centuries, with early uses involving plant-derived substances like those from the deadly nightshade. nih.gov The modern era of anticholinergic research began with the isolation and synthesis of compounds such as atropine (B194438) and scopolamine. numberanalytics.com These discoveries paved the way for the development of synthetic anticholinergic drugs in the mid-20th century, including Biperiden (B1667296), which was approved for use in the United States in 1959. patsnap.comnih.gov

The development of synthetic agents like Biperiden was driven by the need to mitigate the often severe side effects associated with naturally derived anticholinergics. uq.edu.au Research focused on creating compounds with a more favorable balance of central to peripheral activity. Biperiden emerged as a weak peripheral anticholinergic agent, which made it a valuable tool for reducing the symptoms of Parkinson's disease. uq.edu.auncats.io Its mechanism is believed to involve the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the corpus striatum, which helps to restore the balance between the excitatory cholinergic and inhibitory dopaminergic systems. ncats.iodrugbank.com

The timeline below highlights key milestones in the history of anticholinergic research and the introduction of Biperiden:

Era/Year Development Significance
Ancient TimesUse of plants like belladonna and mandragora. numberanalytics.comEarly recognition of anticholinergic properties in natural substances. numberanalytics.com
17th CenturyUse of Datura in Ayurvedic medicine for respiratory ailments. nih.govEarly application in treating obstructive airway diseases. nih.govverywellmind.com
Early 20th CenturyIsolation and synthesis of atropine and scopolamine. numberanalytics.comBeginning of the modern era of anticholinergic drug development. numberanalytics.com
1959Approval of Biperiden in the United States. nih.govIntroduction of a synthetic anticholinergic agent for Parkinson's disease. nih.govresearchgate.net

Stereochemical Significance of the (endo form) in Pharmaceutical Science Research

The Biperiden molecule possesses a bicyclo[2.2.1]hept-5-ene (norbornene) ring system, which results in the existence of exo and endo stereoisomers. uq.edu.au The substituent on the norbornene ring can be oriented either away from the longer bridge (exo) or towards it (endo). This stereochemical difference has profound implications for the molecule's biological activity.

In the context of Biperiden, the exo isomer is considered the pharmacologically active form due to a more favorable spatial arrangement for binding to muscarinic receptors. The endo form is generally less active and is often removed during the synthesis of the final pharmaceutical product. However, the study of the endo isomer is crucial for several reasons:

Understanding Receptor Binding: Comparing the binding affinities and activities of the exo and endo isomers provides valuable insights into the topology of the muscarinic receptor binding site. The reduced activity of the endo form suggests that the bulky substituent in this orientation sterically hinders optimal interaction with the receptor.

Improving Synthetic Processes: The initial synthesis of Biperiden often results in a mixture of exo and endo isomers. uq.edu.au Research into stereoselective synthesis aims to maximize the yield of the desired exo isomer, making the production process more efficient and cost-effective. Understanding the properties of the endo form is essential for developing effective purification methods.

Exploring Novel Activities: While less active at muscarinic receptors, the endo form could potentially exhibit different pharmacological profiles or interact with other biological targets. Research into the specific properties of the endo isomer could uncover new therapeutic applications. For instance, studies on norbornene derivatives have shown that stereochemistry can significantly influence activity, with the endo-isomer of one compound showing better binding to the androgen receptor than its exo counterpart. mdpi.com

Isomer Stereochemical Orientation General Biological Activity Research Significance
exo formSubstituent directed outward from the norbornene cage. Predominantly pharmacologically active. Primary therapeutic agent.
endo formSubstituent directed inward toward the norbornene cage. Less common and typically less active at muscarinic receptors. Important for understanding structure-activity relationships and optimizing synthesis. uq.edu.au

Overview of Current Research Directions for Biperiden (endo form)

While the bulk of research has understandably focused on the clinically utilized exo form of Biperiden, investigations involving the endo isomer continue to be relevant in specific areas of chemical and pharmaceutical science.

Current research directions touching upon the endo form of Biperiden primarily revolve around:

Stereoselective Synthesis: A significant area of research is the development of synthetic methodologies that favor the formation of the exo isomer over the endo isomer. This is crucial for improving the efficiency and purity of Biperiden production for pharmaceutical use. google.compatsnap.com For example, certain synthetic routes have been shown to produce a higher ratio of the exo to endo form of key intermediates. patsnap.com

Analytical Method Development: The presence of the endo isomer as a potential impurity in pharmaceutical preparations of Biperiden necessitates the development of sensitive and accurate analytical methods to detect and quantify it. This ensures the quality and consistency of the final drug product. One report highlighted the presence of all eight possible stereoisomers, with the norbornene endo configuration predominating over the exo racemates in some marketed drugs. uq.edu.au

Exploration of Novel Biological Targets: Although the endo form shows lower affinity for muscarinic receptors, its potential interaction with other biological targets remains an area of interest. The norbornene scaffold itself is being explored in the context of new cancer treatments, and the stereochemistry of such compounds can be critical to their activity. mdpi.comnih.gov For instance, research has shown that Biperiden can target the MALT1 protein, which is overexpressed in certain cancers. nih.gov While this research may not have specifically focused on the endo form, it opens up the possibility that different stereoisomers could have varying effects on such alternative targets.

Antiepileptogenic Research: Recent preclinical and clinical studies have investigated Biperiden's potential as an antiepileptogenic agent following traumatic brain injury. frontiersin.orgmedrxiv.orgfrontiersin.org While these studies may not have differentiated between the isomers, understanding the complete pharmacological profile of all components, including the endo form, would be crucial for a comprehensive evaluation of its efficacy and safety in this new therapeutic area.

Properties

Molecular Formula

C₂₁H₂₉NO

Molecular Weight

311.46

Synonyms

(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form)

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of Biperiden Endo Form

Methodological Advancements in Biperiden (B1667296) (endo form) Synthesis

The synthesis of Biperiden typically results in a mixture of stereoisomers, with the endo and exo forms being the primary diastereomers. Methodological advancements have focused on controlling this stereoselectivity and efficiently isolating the desired endo isomer.

Stereoselective Synthetic Pathways for the (endo form)

The development of stereoselective synthetic pathways for the endo form of Biperiden is a key area of research aimed at maximizing the yield of the desired isomer while minimizing the formation of the exo counterpart. While many traditional synthetic routes produce a mixture of diastereomers, modern asymmetric synthesis strategies offer potential avenues for achieving higher selectivity.

The core of the Biperiden molecule is a bicyclo[2.2.1]heptene ring system, which is typically formed through a Diels-Alder reaction. The stereochemical outcome of this cycloaddition is a critical determinant of the final product's configuration. The "Alder endo rule" suggests that the endo product is often the kinetically favored product in Diels-Alder reactions involving cyclic dienes, such as cyclopentadiene (B3395910). chemtube3d.comoregonstate.edu This preference is attributed to secondary orbital interactions between the diene and the dienophile in the transition state. chemtube3d.com

However, in the synthesis of Biperiden precursors, the reaction of cyclopentadiene with dienophiles like methyl vinyl ketone can still yield a mixture of endo and exo adducts. nih.gov Achieving high endo selectivity often requires careful selection of reaction conditions, including temperature, solvent, and the use of Lewis acid catalysts, which can influence the stereochemical course of the Diels-Alder reaction. nih.gov While specific catalysts designed for the exclusive synthesis of the endo-Biperiden precursor are not extensively detailed in publicly available literature, the principles of asymmetric catalysis, such as the use of chiral Lewis acids or organocatalysts, represent a promising approach for future research in this area.

Isolation and Purification Strategies for Biperiden (endo form) and its Isomers

Given that the synthesis of Biperiden often yields a mixture of endo and exo diastereomers, effective isolation and purification strategies are essential. Since diastereomers have different physical and chemical properties, they can be separated using standard chromatographic techniques. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of these isomers on a laboratory and even industrial scale. sielc.comlcms.czspringernature.com The choice of the stationary phase (e.g., normal phase or reverse phase) and the mobile phase composition are critical parameters that need to be optimized to achieve baseline separation of the endo and exo forms. A reported HPLC method for the analysis of Biperiden hydrochloride utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a buffer. sielc.com This method can be scaled up for preparative separation to isolate the pure endo isomer.

The following table summarizes the key aspects of isolation and purification:

TechniquePrincipleKey Considerations for Biperiden (endo form)
Preparative HPLC Differential partitioning of isomers between a stationary and mobile phase.Optimization of column type (e.g., C18), mobile phase composition, and flow rate to maximize resolution between endo and exo isomers.
Fractional Crystallization Differences in the solubility of diastereomeric salts.Formation of salts with a chiral resolving agent could potentially lead to the selective crystallization of the endo isomer salt.

Role of Diels-Alder and Mannich Reactions in Biperiden Precursor Synthesis

The synthesis of the key precursor to Biperiden involves two fundamental organic reactions: the Diels-Alder reaction and the Mannich reaction.

The Diels-Alder reaction is a [4+2] cycloaddition that forms the bicyclo[2.2.1]hept-5-ene core of the molecule. nih.gov Typically, this involves the reaction of cyclopentadiene (the diene) with an α,β-unsaturated ketone, such as methyl vinyl ketone (the dienophile). nih.gov This reaction establishes the crucial stereochemistry at the bridgehead carbons and the substituent-bearing carbon, leading to the formation of both endo and exo isomers of 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone.

Following the formation of the bicyclic ketone, a Mannich reaction is employed to introduce the piperidine-containing side chain. The Mannich reaction is a three-component condensation involving the ketone, formaldehyde, and a secondary amine, in this case, piperidine (B6355638). This reaction forms a β-amino ketone, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one, which is the immediate precursor to Biperiden. The stereochemistry established in the preceding Diels-Alder reaction is carried through this step. The final step in the synthesis is a Grignard reaction with phenylmagnesium bromide, which converts the ketone to the tertiary alcohol of Biperiden.

Preparation of Biperiden (endo form) Analogs for Structure-Activity Relationship Investigations

The preparation of analogs of the endo form of Biperiden is a crucial step in understanding the structure-activity relationships (SAR) that govern its pharmacological activity. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these modifications on its biological activity. cdnsciencepub.comnih.gov While specific and extensive SAR studies on a series of endo-Biperiden analogs are not widely reported in the literature, the general principles of medicinal chemistry can be applied to hypothesize potential modifications.

Potential sites for modification on the endo-Biperiden scaffold include:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring could modulate the compound's lipophilicity and electronic properties, potentially affecting its binding affinity to the target receptor.

The Piperidine Ring: Alterations to the piperidine ring, such as substitution on the ring or its replacement with other heterocyclic systems, could influence the compound's basicity and steric profile.

The synthesis of these analogs would generally follow the same synthetic route as Biperiden, utilizing appropriately substituted starting materials in the Diels-Alder, Mannich, and Grignard reactions. Each synthesized analog would then be subjected to biological assays to determine its potency and selectivity, allowing for the elucidation of key structural features required for activity.

Isotopic Labeling Methodologies for Biperiden (endo form) in Research Studies

Isotopic labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of a drug molecule and to serve as an internal standard in quantitative bioanalysis. medrxiv.orgnih.gov For Biperiden, this involves replacing one or more atoms in the endo form with their stable isotopes, most commonly deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

The synthesis of isotopically labeled endo-Biperiden would involve the use of labeled starting materials at an appropriate stage of the synthetic sequence. For example, to introduce deuterium, deuterated reagents could be used in the Grignard reaction or in steps leading to the formation of the piperidine or bicycloheptene moieties. For carbon-13 labeling, ¹³C-labeled precursors for the Diels-Alder or Mannich reactions would be required. researchgate.netnih.gov

The following table summarizes common isotopic labeling approaches and their applications in the study of endo-Biperiden:

IsotopeLabeling PositionResearch Application
Deuterium (²H) Non-exchangeable C-H bondsTo investigate metabolic pathways (e.g., by observing kinetic isotope effects) and for use as an internal standard in mass spectrometry-based quantification.
Carbon-13 (¹³C) Carbonyl carbon, aromatic ring, or other key positionsTo elucidate metabolic transformations by tracking the fate of the carbon skeleton using NMR spectroscopy or mass spectrometry.

These isotopically labeled analogs of endo-Biperiden are invaluable tools for in vitro and in vivo studies, providing crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Advanced Analytical Methodologies for Biperiden Endo Form Characterization

Chromatographic Techniques for Separation and Quantification of Biperiden (B1667296) (endo form)

Chromatographic methods are fundamental in the analysis of Biperiden, providing the means to separate the compound from related substances and quantify its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the routine analysis of Biperiden. The development of a stability-indicating HPLC method is critical for distinguishing the intact drug from its degradation products. researchgate.net

Method Development: A typical HPLC method for Biperiden involves a reversed-phase column, such as a C8 or C18, with isocratic elution. researchgate.netbas.bg The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, with the pH adjusted to ensure optimal separation. researchgate.netresearchgate.net For instance, one validated method utilizes a Symmetry C8 column with a mobile phase of methanol and a buffer (50:50, v/v) at pH 2.50, with UV detection at 205 nm. researchgate.net The buffer composition can include sodium dihydrogen phosphate (B84403) and an ion-pairing agent like 1-heptanesulfonic acid sodium salt to improve peak shape and retention. researchgate.net

Validation Parameters: Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ijprajournal.com Key validation parameters include:

Linearity: The method demonstrates a linear relationship between concentration and detector response over a specified range. For example, a linear range of 0.5-25 µg/mL with a correlation coefficient (r) of 0.9998 has been reported. researchgate.net

Accuracy and Precision: The accuracy of the method is confirmed by recovery studies, while precision is assessed through repeatability and intermediate precision, ensuring the reliability of the results. researchgate.net

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities and degradation products, is a critical aspect of its specificity. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Reported values for Biperiden are an LOD of 0.03 µg/mL and an LOQ of 0.1 µg/mL. researchgate.net

Interactive Data Table: HPLC Method Parameters for Biperiden Analysis

ParameterConditionReference
Column Symmetry C8 (150 mm x 3.9 mm i.d., 5 µm) researchgate.net
Mobile Phase Methanol:Buffer (50:50, v/v), pH 2.50 researchgate.net
Buffer 50 mM Sodium Dihydrogen Phosphate, 5 mM 1-Heptanesulfonic Acid Sodium Salt researchgate.net
Flow Rate 1 mL/min researchgate.net
Detection UV at 205 nm researchgate.netbas.bg
Linearity Range 0.5-25 µg/mL researchgate.net
LOD 0.03 µg/mL researchgate.net
LOQ 0.1 µg/mL researchgate.net

Biperiden possesses chiral centers, leading to the existence of enantiomers. Chiral chromatography is an essential technique for separating these stereoisomers and determining the enantiomeric purity of the drug substance. openochem.org This is particularly important as different enantiomers can exhibit distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. openochem.org The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. researchgate.net The use of chiral columns with a stationary phase composed of chiral molecules allows for the formation of transient diastereomeric complexes with the enantiomers of Biperiden, enabling their separation. openochem.org

Spectroscopic Techniques in Structural Elucidation of Biperiden (endo form) and Metabolites

Spectroscopic methods are indispensable for the structural elucidation of Biperiden and its metabolites, providing detailed information about molecular structure and conformation.

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structure of Biperiden and its related compounds. scispace.com It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for enhanced sensitivity and specificity. scispace.comnih.gov

In Biperiden research, MS is utilized for:

Molecular Weight Determination: Confirming the molecular weight of the parent drug and its metabolites.

Structural Elucidation: Fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. scispace.com For Biperiden, characteristic fragment ions can be monitored for identification and quantification. researchgate.net

Quantitative Analysis: Selected Ion Monitoring (SIM) in GC-MS allows for highly sensitive and selective quantification of Biperiden in biological matrices like plasma. nih.govresearchgate.net A validated GC-MS method for therapeutic drug monitoring of Biperiden in human plasma has been developed with a lower limit of quantification of 0.5 ng/mL. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the detailed structural and conformational analysis of Biperiden in solution. auremn.org.brnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the three-dimensional structure and preferred conformation of the molecule can be determined. nih.govdoi.org

Conformational analysis is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. nih.gov NMR studies can provide insights into the spatial arrangement of the different parts of the Biperiden molecule, including the orientation of the bicycloheptene, phenyl, and piperidine (B6355638) rings.

Impurity Profiling and Reference Standard Characterization for Biperiden (endo form)

The identification and control of impurities in active pharmaceutical ingredients are critical for ensuring the safety and efficacy of a drug product. enamine.netusp.org Impurity profiling involves the detection, identification, and quantification of all potential impurities in the Biperiden drug substance.

Common Impurities: Impurities in Biperiden can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). An example of a known impurity is Biperiden Impurity A, which is chemically defined as (1RS)-1-[(1SR,2SR,4SR)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form). synzeal.com

Reference Standards: Characterized reference standards of Biperiden and its impurities are essential for the validation of analytical methods and for the routine quality control of the drug substance. usp.org These standards are used to confirm the identity and purity of the manufactured Biperiden and to quantify any impurities present.

Interactive Data Table: Known Impurities of Biperiden

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Reference
Biperiden Impurity A (1RS)-1-[(1SR,2SR,4SR)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form)C21H29NO311.5 synzeal.com
Biperiden Epoxide Not AvailableC21H29NO2327.47 pharmaffiliates.com

Structural and Conformational Research of Biperiden Endo Form

Crystallographic Analysis of Biperiden (B1667296) (endo form)

Despite the importance of such data for understanding structure-activity relationships, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield a specific, detailed crystallographic analysis for the endo form of Biperiden. Therefore, experimentally determined data such as unit cell dimensions, space group, and atomic coordinates for this specific isomer are not presented here.

A hypothetical crystallographic study would involve the growth of a suitable single crystal of pure Biperiden (endo form). This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the crystal structure. The expected output from such an analysis would provide key intramolecular distances and angles, confirming the endo configuration of the propanol (B110389) group relative to the longest bridge of the bicycloheptene ring system.

Table 1: Illustrative Crystallographic Data for a Molecular Compound (Note: This table is a generic example and does not represent actual data for Biperiden)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) 98.76
Volume (ų) 1523.4

Conformational Dynamics of Biperiden (endo form) in Solution and Simulated Environments

The conformation of a molecule can differ significantly between the rigid solid state and the more dynamic solution phase. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computer-based molecular dynamics (MD) simulations are employed to study these conformational dynamics.

In solution, the flexible side chain of Biperiden, which includes the piperidine (B6355638) ring and the propanol linker, can adopt various conformations due to the rotation around single bonds. NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, can provide insights into the proximity of different protons, helping to define the predominant solution-state conformation.

Molecular dynamics simulations offer a computational approach to visualize and analyze the movement of a molecule over time. In a simulated aqueous or solvent environment, an MD simulation of endo-Biperiden would reveal the accessible rotational states (rotamers) of the side chain, the flexibility of the piperidine ring (e.g., chair-boat interconversion), and potential intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen. These simulations can quantify the relative populations of different conformational states and the energy barriers between them.

Computational Chemistry and Molecular Modeling of Biperiden (endo form) Stereoisomers

Computational chemistry provides powerful tools for investigating the structures and relative stabilities of stereoisomers. Methods like Density Functional Theory (DFT) and molecular mechanics allow for the calculation of optimized molecular geometries and their corresponding electronic energies.

A key application of these methods for Biperiden is the comparison of the thermodynamic stability of the endo and exo stereoisomers. By constructing molecular models of both isomers and performing geometry optimization calculations, their minimum energy conformations can be determined. The relative energies obtained from these calculations can predict which isomer is thermodynamically more stable. Generally, exo isomers in bicyclic systems are favored due to reduced steric hindrance, but this is not a universal rule and depends on the specific substitution pattern.

Computational models can also elucidate key geometric parameters that differentiate the isomers. For instance, the dihedral angles defining the orientation of the substituent on the bicyclo[2.2.1]hept-5-ene ring are critical distinguishing features. These theoretical calculations are invaluable, especially in the absence of experimental crystallographic data, for providing a foundational understanding of the molecule's structural properties.

Table 2: Illustrative Calculated Properties of Biperiden Stereoisomers (Note: This table presents hypothetical data for illustrative purposes, based on typical computational chemistry outputs.)

Stereoisomer Relative Energy (kcal/mol) Key Dihedral Angle (C-C-C-C) (°)
Biperiden (endo form) +1.5 ~75

Molecular and Cellular Pharmacological Research of Biperiden Non Clinical

Ligand-Receptor Binding Kinetics and Affinity Studies of Biperiden (B1667296) (endo form)

Biperiden has been identified as a muscarinic receptor antagonist with a degree of selectivity for the M1 subtype. tocris.com In vitro studies utilizing cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells have quantified the binding affinity of Biperiden across all five subtypes. The research demonstrates that Biperiden exhibits its highest affinity for the M1 receptor. tocris.comnih.gov Its affinity for the other subtypes (M2, M3, M4, and M5) is comparatively lower.

The dissociation constants (Ki) provide a quantitative measure of this selectivity profile. The Ki value for the M1 receptor is the lowest, indicating the strongest binding affinity, while the values for M2 and M5 are the highest, signifying weaker interactions. tocris.com The affinity for M3 and M4 receptors is intermediate. tocris.com This preferential binding to the M1 receptor subtype is a key characteristic of Biperiden's pharmacological profile. nih.govdrugbank.com

Binding Affinity (Ki) of Biperiden for Human Muscarinic Receptor Subtypes
Receptor SubtypeKi (nM)
M10.48
M26.3
M33.9
M42.4
M56.3

Biperiden possesses stereoisomers, and research into the receptor affinity of its enantiomers reveals significant differences in their activity. In functional in vitro studies, (+)-Biperiden shows markedly higher affinity and selectivity for muscarinic receptors compared to its (-)-enantiomer. nih.gov

The (+)-Biperiden enantiomer has its highest affinity for M1-receptors (pA2 = 9.07), with lower affinity for cardiac M2 receptors (pA2 = 7.25) and intermediate affinity for ileal M2 receptors (pA2 = 8.27). nih.gov This makes (+)-Biperiden highly selective for M1 over cardiac M2 receptors, with a discrimination factor of 66, which is even greater than that of the M1-selective antagonist pirenzepine. nih.gov In stark contrast, (-)-Biperiden demonstrates low and nearly indistinguishable affinity for the muscarinic receptor subtypes studied. nih.gov These findings indicate that the pharmacological activity of racemic Biperiden is primarily attributable to the (+)-enantiomer. nih.gov

Affinity (pA2) of Biperiden Enantiomers for Muscarinic Receptor Subtypes
EnantiomerReceptor SubtypepA2 Value
(+)-BiperidenM1 (rabbit vas deferens)9.07
M2 (guinea-pig ileum)8.27
M2 (rat left atrium)7.25
(-)-BiperidenAll subtypes studied5.59 - 6.38

Investigation of Biperiden (endo form) Interactions with Dopaminergic Systems

The mechanism of Biperiden involves interactions with the dopaminergic system, largely secondary to its primary anticholinergic action. By antagonizing M1 muscarinic receptors, Biperiden is thought to correct the imbalance between cholinergic and dopaminergic systems. drugbank.comguidetopharmacology.org Research indicates that muscarinic receptors can modulate dopamine (B1211576) release in the mesolimbic system. bohrium.comnih.gov Studies have shown that Biperiden can increase the turnover of dopamine in the nucleus accumbens. bohrium.comnih.gov

Furthermore, Biperiden exhibits complex interactions with dopamine receptor agonists. In a study using a primate model of hemiparkinsonism, Biperiden was found to enhance the effects of the D1 receptor agonist SKF-82958 and L-DOPA methyl ester. nih.gov Conversely, it antagonized the effects of the D2/D3 receptor agonist rotigotine. nih.gov In studies on rabbit caudate nucleus slices, Biperiden facilitated the electrically evoked release of dopamine. nih.gov These findings suggest that Biperiden's effects on the dopaminergic system are multifaceted and depend on the specific dopamine receptor subtypes involved.

Enzymatic Interactions and Inhibition Studies of Biperiden (endo form)

In addition to its primary action as a muscarinic receptor antagonist, Biperiden has been found to interact with the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (B1216132). nih.govnih.gov However, its inhibitory effect is weak. nih.govsemanticscholar.org

Kinetic studies have revealed an uncompetitive mechanism of AChE inhibition by Biperiden. nih.govnih.govresearchgate.net The inhibition constant (Ki) for this interaction was calculated to be 1.11 mmol/L, confirming a low-potency inhibition. nih.govnih.govresearchgate.net

In silico docking studies have been employed to predict the binding site and interactions between Biperiden and the AChE protein. nih.gov The lowest predicted binding energy was -7.84 kcal/mol. nih.govnih.gov The model suggests that Biperiden binds to the peripheral anionic subsite of the enzyme. nih.gov This binding is stabilized by a hydrogen bond between the hydroxyl group of Biperiden and the oxygen atom of the Tyr 341 residue. nih.govnih.gov Further stabilization is achieved through π-π interactions between the benzene (B151609) ring of Biperiden and the aromatic rings of several amino acid residues within the binding site, specifically Tyr 72, Trp 286, and Tyr 341. nih.govnih.govresearchgate.net

Summary of Biperiden Interaction with Acetylcholinesterase (AChE)
ParameterFinding
Mechanism of InhibitionUncompetitive
Inhibition Constant (Ki)1.11 mmol/L
Binding SitePeripheral Anionic Subsite
Key Interacting ResiduesTyr 72, Trp 286, Tyr 341
Predicted Binding Energy (ΔG)-7.84 kcal/mol

Ion Channel Modulation Research by Biperiden (endo form)

The primary mechanism of action of Biperiden is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype. drugbank.comrxlist.com These receptors are G-protein-coupled receptors (GPCRs) that, upon activation by acetylcholine, modulate the activity of various ion channels through the action of G-proteins. drugbank.com Consequently, Biperiden's effect on ion channels is largely indirect, resulting from its blockade of M1 receptor signaling.

One of the key ion channels modulated by M1 receptor activation are the G-protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.govnih.govwikipedia.org Activation of M1 receptors typically leads to the inhibition of these channels, causing membrane depolarization. By acting as an antagonist, Biperiden (endo form) would prevent this inhibition, thereby promoting the open state of GIRK channels and contributing to membrane hyperpolarization. This action is thought to restore the balance in cholinergic and dopaminergic systems in conditions like Parkinson's disease. rxlist.com

While Biperiden's primary influence is on potassium channels via M1 receptor antagonism, its potential for direct interaction with other ion channels, such as sodium or calcium channels, has not been extensively documented in non-clinical research. Some anticholinergic agents have been noted to have effects on other neuronal targets, but specific data on Biperiden (endo form) directly binding to and modulating these channels is not available in the current body of research. nih.gov Pre-clinical studies have explored its potential as an antiepileptogenic agent, a class of drugs that often targets ion channels. nih.govmdpi.com However, these studies have not yet elucidated a direct ion channel-based mechanism for Biperiden.

Table 1: Indirect Ion Channel Modulation by Biperiden (endo form) via M1 Receptor Antagonism

Ion Channel Family Specific Channel Type Effect of M1 Receptor Activation (by Acetylcholine) Consequent Effect of Biperiden (endo form) Antagonism Cellular Outcome of Biperiden's Action
Potassium Channels G-protein-coupled inwardly-rectifying potassium (GIRK) channels Inhibition Prevention of Inhibition (promotes channel opening) Membrane hyperpolarization/stabilization
Potassium Channels M-type (KCNQ) potassium channels Inhibition Prevention of Inhibition (promotes channel opening) Reduced neuronal excitability

Signal Transduction Pathway Modulation by Biperiden (endo form) at the Cellular Level

As a muscarinic M1 receptor antagonist, Biperiden (endo form) directly influences intracellular signal transduction pathways that are normally initiated by acetylcholine. The M1 receptor is coupled to the Gq family of G-proteins. drugbank.com Activation of this receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

By blocking the M1 receptor, Biperiden prevents the generation of IP3 and DAG. This has several downstream consequences at the cellular level:

Inhibition of Calcium Mobilization: IP3 typically binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). By preventing IP3 formation, Biperiden blocks this calcium release, thereby attenuating cellular responses that are dependent on calcium signaling. nih.gov

Modulation of Protein Kinase C (PKC) Activity: DAG is a crucial activator of protein kinase C (PKC). explorationpub.com By inhibiting DAG production, Biperiden prevents the activation of PKC and the subsequent phosphorylation of its various target proteins involved in cell growth, differentiation, and neurotransmitter release.

Recent non-clinical research has also suggested that Biperiden may modulate other signaling pathways. For instance, its antidepressant-like effects observed in animal models may be linked to the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway. Studies have indicated that Biperiden can alleviate stress-induced downregulation of this pathway, which is crucial for neuronal survival and plasticity. However, the precise molecular steps linking M1 antagonism to the BDNF/TrkB pathway are still under investigation.

Furthermore, because M1 receptor signaling can influence cyclic AMP (cAMP) levels and the activation of the cAMP response element-binding protein (CREB), a key transcription factor for neuronal plasticity, it is plausible that Biperiden also modulates this pathway. jebms.orgnih.govnih.govfrontiersin.org By antagonizing the M1 receptor, Biperiden could indirectly influence gene expression regulated by CREB.

Table 2: Modulation of Signal Transduction Pathways by Biperiden (endo form)

Pathway Component Effect of M1 Receptor Activation (by Acetylcholine) Effect of Biperiden (endo form) Antagonism Key Cellular Processes Affected
Phospholipase C (PLC) Activation Inhibition Prevents hydrolysis of PIP2
Inositol Trisphosphate (IP3) Increased production Decreased production Intracellular calcium signaling, neurotransmitter release
Diacylglycerol (DAG) Increased production Decreased production Activation of Protein Kinase C (PKC)
Intracellular Calcium (Ca2+) Release from endoplasmic reticulum Inhibition of release Cellular excitability, enzyme activation, gene transcription
Protein Kinase C (PKC) Activation Inhibition Protein phosphorylation, cell signaling cascades
BDNF/TrkB Pathway Potentially modulated May prevent stress-induced downregulation Neuronal survival, synaptic plasticity
cAMP/CREB Pathway Potentially modulated Indirect modulation Gene expression related to neuronal plasticity

Table of Compounds

Compound Name
Acetylcholine

Metabolic Pathway and Biotransformation Research of Biperiden Endo Form

Identification and Characterization of Biperiden (B1667296) (endo form) Metabolites in in vitro and Preclinical Models

Detailed in vitro and preclinical studies specifically characterizing the metabolites of the endo form of Biperiden are not extensively available in the public domain. However, based on the known metabolism of Biperiden in general, the primary metabolic pathway is understood to be hydroxylation. drugbank.comwikipedia.org This process, a phase I metabolic reaction, introduces a hydroxyl group onto the molecule, increasing its polarity and facilitating its subsequent excretion.

In preclinical models, such as those involving rats, the distribution of Biperiden to various tissues, including the brain, has been studied, which is essential for understanding where metabolism may occur and the potential for central nervous system effects of both the parent drug and its metabolites. nih.govnih.gov Studies in rats have shown that Biperiden has a large volume of distribution, indicating extensive tissue uptake. ualberta.ca The brain-to-plasma concentration ratios of Biperiden have been found to be significant, suggesting that the drug readily crosses the blood-brain barrier. ualberta.ca

While specific metabolites for the endo form have not been distinctly identified, it is hypothesized that hydroxylation can occur on the bicycloheptenyl or the phenyl ring of the Biperiden molecule. The resulting hydroxylated metabolites would then be more water-soluble and primed for phase II conjugation reactions. The general approach to identifying such metabolites in research settings involves the use of in vitro systems like liver microsomes or hepatocytes, followed by analysis with techniques such as mass spectrometry to elucidate the structures of the metabolic products.

Cytochrome P450 Enzyme System Involvement in Biperiden (endo form) Metabolism Research

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast number of drugs, and Biperiden is no exception. nih.govmdpi.comnih.gov These enzymes, located mainly in the liver, catalyze oxidative reactions, including the hydroxylation of Biperiden. patsnap.com

While specific CYP isoforms responsible for the metabolism of the endo form of Biperiden have not been definitively identified in the literature, it is known that CYP enzymes are crucial for the biotransformation of many anticholinergic drugs. ualberta.ca Given the chemical structure of Biperiden, it is likely that multiple CYP isoforms could be involved in its metabolism. The potential for drug-drug interactions exists if Biperiden is co-administered with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes. windows.net For instance, inhibition of the metabolizing CYP enzymes could lead to increased plasma concentrations of Biperiden, potentially enhancing its effects, while induction could lead to faster clearance.

Further research using human liver microsomes and recombinant CYP enzymes would be necessary to precisely identify the specific CYP isoforms involved in the metabolism of the endo form of Biperiden and to characterize the kinetics of these reactions.

Conjugation Reactions and Their Role in Biperiden (endo form) Biotransformation

Following phase I metabolism, the hydroxylated metabolites of Biperiden are expected to undergo phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules to the metabolite, which further increases its water solubility and facilitates its elimination from the body, primarily through the kidneys. wikipedia.org

The most common conjugation reaction is glucuronidation, where glucuronic acid is attached to the hydroxyl group of the metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Other potential conjugation pathways include sulfation. The resulting glucuronide or sulfate (B86663) conjugates of Biperiden metabolites are highly polar and are readily excreted in the urine.

Specific studies on the conjugation reactions of the endo form of Biperiden metabolites are not available. However, based on the general principles of drug metabolism, it is the primary route for the detoxification and clearance of hydroxylated xenobiotics.

Stereoselective Metabolism Research of Biperiden (endo form)

Biperiden is a chiral molecule and is used clinically as a racemic mixture of its stereoisomers. ualberta.ca The endo and exo forms are diastereomers, and each can exist as a pair of enantiomers. The differential metabolism of stereoisomers, known as stereoselective metabolism, is a common phenomenon in drug disposition and can have significant implications for the pharmacokinetics and pharmacodynamics of a drug. researchgate.net

There is a notable lack of published research on the stereoselective metabolism of Biperiden's isomers. ualberta.ca One review highlighted that, with the exception of a study on ethopropazine (B1679164) in rats, there is no published information on the stereospecific pharmacokinetics of most anticholinergic drugs used in Parkinson's disease, including Biperiden. ualberta.ca This indicates a significant gap in the understanding of how the endo and exo isomers of Biperiden are differentially metabolized.

It is plausible that the endo and exo isomers of Biperiden are metabolized by the same CYP enzymes but at different rates, leading to different pharmacokinetic profiles. One isomer may be cleared more rapidly than the other, resulting in different plasma concentrations and durations of action. Furthermore, the pharmacological activity may reside primarily in one of the isomers. Without specific research, any discussion on the stereoselective metabolism of the Biperiden (endo form) remains speculative. Future studies are needed to investigate the substrate stereoselectivity of the enzymes involved in Biperiden's metabolism and the potential product stereoselectivity in the formation of its metabolites.

Preclinical and in Vitro Research Models for Investigating Biperiden Endo Form Mechanisms

Cell-Based Assay Systems for Molecular Activity and Cellular Response Studies

Cell-based assays are fundamental in vitro tools for characterizing the molecular activity and cellular responses to pharmacological agents like Biperiden (B1667296) (endo form). These systems utilize living cells to study the effects of a compound in a biologically relevant environment, allowing for the investigation of its interactions with specific cellular targets and the subsequent downstream signaling events.

In the context of Biperiden, which is known to act as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, several cell-based assay systems are particularly relevant. For instance, HEK293 cells stably expressing specific human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, or M5) are commonly employed. One such system is a luciferase reporter assay. In this setup, the cells are also engineered to contain a luciferase gene linked to a response element, such as the nuclear factor of activated T-cells (NFAT). Activation of M1, M3, or M5 receptors by an agonist leads to an increase in intracellular calcium, which in turn activates NFAT and drives the expression of luciferase. When Biperiden is introduced, its antagonistic activity at these receptors would inhibit the agonist-induced luciferase expression, providing a quantifiable measure of its potency.

Another widely used cell-based assay is the calcium efflux assay. This method directly measures changes in intracellular calcium concentrations, often using fluorescent dyes like Fluo-4. In cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5), the application of an agonist triggers a measurable increase in fluorescence. The antagonistic effect of Biperiden can be determined by its ability to block this agonist-induced calcium mobilization.

Murine macrophage cell lines, such as RAW 264.7, and alveolar macrophage cell lines, like MH-S, are also valuable for studying the broader cellular responses to compounds. While not the primary targets of Biperiden, these immune cells can be used to investigate potential off-target effects or immunomodulatory properties. Assays in these cells can measure changes in cell viability, the production of inflammatory mediators (e.g., nitric oxide), and the activation of signaling pathways like MAPKs.

These cell-based systems are crucial for determining the selectivity of Biperiden (endo form) for different muscarinic receptor subtypes and for elucidating the molecular mechanisms that underlie its cellular effects.

Organotypic Slice Culture Models in Biperiden (endo form) Research

Organotypic slice cultures are ex vivo models that bridge the gap between dissociated cell cultures and in vivo animal models. These cultures involve thin slices of brain tissue that are maintained in a controlled environment, preserving much of the complex three-dimensional architecture and cellular diversity of the original tissue. This includes the intricate network of neurons and glial cells, as well as their synaptic connections.

While specific studies employing organotypic slice cultures to investigate Biperiden (endo form) are not prevalent in the literature, this model system offers significant potential for such research. Organotypic brain slice cultures are frequently prepared from brain regions rich in muscarinic receptors, such as the hippocampus, cerebellum, and spinal cord, which are implicated in various neurological and neuropsychiatric disorders.

For instance, hippocampal slice cultures could be utilized to study the effects of Biperiden on synaptic plasticity and neuronal network activity. By recording electrical activity from neurons within the slice, researchers could investigate how Biperiden modulates long-term potentiation (LTP) or long-term depression (LTD), which are cellular models of learning and memory. This would provide insights into the compound's impact on the complex circuitry of the hippocampus.

Furthermore, organotypic slice cultures can be used to model aspects of neurodegenerative diseases like Parkinson's disease. By treating the slices with neurotoxins that damage dopaminergic neurons, a key feature of Parkinson's, researchers could then apply Biperiden to study its potential neuroprotective effects or its influence on the remaining neuronal circuits. These cultures allow for the detailed examination of cell-cell interactions and the effects of a compound on different cell populations within their native microenvironment.

The ability to maintain these cultures for extended periods also allows for the investigation of longer-term molecular and cellular changes induced by Biperiden, such as alterations in protein expression or cell morphology.

Animal Models for Investigating Molecular and Behavioral Effects (excluding clinical implications)

Animal models, particularly rodents, are indispensable for investigating the molecular and behavioral effects of Biperiden (endo form) in a complex, living organism. These models allow for the study of how the compound affects behavior and how these behavioral changes correlate with molecular alterations in the brain.

One area of investigation has been the use of Biperiden to model cholinergic deficits related to cognitive function. In a comparative study with scopolamine, another muscarinic antagonist, Biperiden was found to induce more selective deficits in short-term memory in rats without affecting attention or food motivation. This suggests that Biperiden can be a valuable tool for creating animal models of cholinergic mnemonic dysfunction.

Another research avenue has explored the effects of Biperiden on the rewarding effects of other drugs. In a study using mice, systemic administration of Biperiden was shown to block the expression of ethanol-induced conditioned place preference (CPP). This behavioral effect was accompanied by molecular changes in the nucleus accumbens, a key brain region in the reward pathway. Specifically, Biperiden increased the number of Fos-positive cells, an indicator of neuronal activation, and elevated the turnover of dopamine (B1211576). These findings suggest that Biperiden's mechanism of action may involve the modulation of dopaminergic and cholinergic neurotransmission in the mesolimbic system. nih.govbohrium.com

The table below summarizes key findings from a study investigating the molecular and behavioral effects of Biperiden in mice.

ParameterFinding
Behavioral Effect (Ethanol CPP)Blocked the expression of ethanol-induced conditioned place preference.
Neuronal Activation (Fos-positive cells in Nucleus Accumbens)Increased the number of Fos-positive cells.
Dopamine Turnover (in Nucleus Accumbens)Increased dopamine turnover.
Motor Coordination (Rotarod)No effect on motor coordination.

In Vitro Enzyme Activity Assays for Biperiden (endo form) Interactions

In vitro enzyme activity assays are essential for determining the direct interactions between a compound and a specific enzyme. In the case of Biperiden, a key area of investigation has been its interaction with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

An in vitro study utilizing the standard Ellman's assay was conducted to investigate the inhibitory effect of Biperiden on AChE. nih.govnih.govresearchgate.net This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. The results of this study revealed that Biperiden does act as an inhibitor of AChE. nih.govnih.govresearchgate.net

The mechanism of inhibition was determined to be uncompetitive, a relatively rare form of inhibition where the inhibitor binds only to the enzyme-substrate complex. nih.govresearchgate.net The inhibition constant (Ki), which is a measure of the inhibitor's potency, was calculated to be 1.11 ± 0.20 mmol/l. nih.govresearchgate.net In this specific type of inhibition, the Ki is equal to the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.govresearchgate.net

The study also used in silico docking to predict the binding interactions between Biperiden and AChE. The predicted binding energy (ΔG) for the most favorable interaction was -7.84 kcal/mol. nih.govnih.gov This interaction was predicted to involve a hydrogen bond between the hydroxyl group of Biperiden and the amino acid residue Tyr 341 in the AChE protein structure. nih.govnih.gov Further stabilization of this binding was predicted to occur through π-π interactions with other aromatic residues, namely Tyr 72, Trp 286, and Tyr 341. nih.govnih.gov

Although Biperiden was identified as an AChE inhibitor, it is considered to be a weak one, especially when compared to established AChE inhibitors like donepezil (B133215) and tacrine. nih.gov

The table below summarizes the findings regarding the in vitro interaction of Biperiden with acetylcholinesterase.

ParameterFinding
EnzymeAcetylcholinesterase (AChE)
Mechanism of InhibitionUncompetitive
Inhibition Constant (Ki)1.11 ± 0.20 mmol/l
Predicted Binding Energy (ΔG)-7.84 kcal/mol
Predicted Key InteractionsH-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, and Tyr 341

Structure Activity Relationship Sar Studies of Biperiden Endo Form and Its Analogs

Rational Design and Synthesis of Biperiden (B1667296) (endo form) Derivatives for SAR Exploration

The rational design of biperiden derivatives for SAR studies is centered on systematic modifications of its core structure. This structure is characterized by a bicyclo[2.2.1]hept-5-ene moiety, a phenyl group, a hydroxyl group, and a piperidine (B6355638) ring, all attached to a central propane (B168953) backbone. The synthesis of biperiden involves the reaction of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone with a phenylmagnesium halide. The starting propanone exists as both exo and endo isomers, with the exo isomer leading to the formation of biperiden.

While detailed synthetic schemes for a wide range of endo-biperiden derivatives are not extensively reported in publicly available literature, the design principles for creating analogs for SAR studies would logically involve modifications at several key positions:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring to probe the electronic and steric requirements for receptor binding.

Alterations to the Bicycloheptenyl Moiety: Modifications to this bulky group, such as saturation of the double bond or introduction of substituents, to understand its role in receptor affinity and selectivity.

Variation of the Amino Group: Replacement of the piperidine ring with other cyclic or acyclic amines to investigate the influence of the basic nitrogen-containing moiety on the compound's activity.

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group to assess its importance as a hydrogen bond donor.

Stereochemical Variations: Synthesis and evaluation of different stereoisomers to elucidate the impact of the three-dimensional arrangement of the pharmacophoric elements on receptor interaction.

Correlation of Structural Modifications with Receptor Binding Profiles and Molecular Interactions

The biological activity of biperiden and its analogs is primarily determined by their affinity for muscarinic acetylcholine (B1216132) receptors. Biperiden itself is a non-selective muscarinic receptor antagonist, though it exhibits a higher affinity for the M1 subtype. nih.govguidetopharmacology.org The correlation between structural changes and receptor binding is a cornerstone of SAR analysis.

One of the most significant factors influencing the receptor binding profile of biperiden is its stereochemistry. A study investigating the affinity of the stereoisomers of biperiden for different muscarinic receptor subtypes revealed a pronounced stereoselectivity. The (+)-enantiomer of biperiden demonstrated a significantly higher affinity for the M1 receptor (pA2 = 9.07) compared to the M2 alpha (pA2 = 7.25) and M2 beta (pA2 = 8.27) receptors. nih.gov In contrast, the (-)-enantiomer exhibited low and nearly indistinguishable affinity for all the studied muscarinic receptor subtypes (pA2 = 5.59 +/- 6.38). nih.gov This stark difference in affinity underscores the critical importance of the specific three-dimensional orientation of the functional groups for effective interaction with the receptor binding site. The (+)-biperiden isomer was found to be a highly selective M1 antagonist, even more so than the reference compound pirenzepine. nih.gov

CompoundReceptor SubtypepA2 Value
(+)-BiperidenM19.07
M2 alpha7.25
M2 beta8.27
(-)-BiperidenAll subtypes5.59 +/- 6.38

Data sourced from a study on the affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes. nih.gov

Identification of Key Pharmacophoric Elements within the Biperiden (endo form) Structure

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. Based on the known structure of biperiden and the SAR data from its enantiomers, several key pharmacophoric elements can be identified for its antagonist activity at muscarinic receptors, particularly the M1 subtype.

The general pharmacophore model for M1 selective muscarinic antagonists includes features such as a hydrogen bond acceptor, an aliphatic hydrophobic region, and a ring aromatic site. In the context of the biperiden (endo form) structure, these elements can be mapped as follows:

A Cationic Center: The nitrogen atom in the piperidine ring, which is protonated at physiological pH, serves as the cationic center. This positively charged group is crucial for forming an ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.

A Hydrogen Bond Acceptor/Donor: The hydroxyl group on the propane backbone is a critical feature. It can act as a hydrogen bond donor, and the oxygen atom can also function as a hydrogen bond acceptor. This interaction likely contributes to the anchoring of the ligand within the receptor's binding site.

A Ring Aromatic Feature: The phenyl group serves as a key aromatic feature, likely engaging in π-π stacking or other aromatic interactions with corresponding residues in the receptor.

The combination of these pharmacophoric elements in a specific three-dimensional arrangement, as dictated by the stereochemistry of the endo form, is responsible for the potent and selective antagonist activity of (+)-biperiden at the M1 muscarinic receptor.

Advanced Research Methodologies and Future Directions for Biperiden Endo Form Studies

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Biperiden (B1667296) (endo form) Research

The evolution of omics technologies presents a significant opportunity to deepen the understanding of the molecular effects of Biperiden (endo form) beyond its primary mechanism of action. These high-throughput approaches allow for a comprehensive, unbiased survey of the molecular landscape of a biological system in response to a drug, offering insights that are not achievable with traditional targeted assays.

Proteomics , the large-scale study of proteins, can be applied to identify and quantify the full complement of proteins in a cell or tissue following Biperiden exposure. This can reveal subtle to significant changes in protein expression, post-translational modifications, and protein-protein interaction networks that are modulated by Biperiden's activity. For instance, a proteomics study could compare brain tissue from a research model treated with Biperiden to an untreated control, potentially uncovering novel protein targets or downstream signaling cascades affected by muscarinic receptor blockade. This could shed light on the molecular underpinnings of both its therapeutic effects and its secondary actions.

Metabolomics involves the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Applying metabolomics to Biperiden research can provide a functional readout of the physiological state of a cell or organism. mdpi.com By analyzing the metabolic profiles of biofluids such as plasma or cerebrospinal fluid, or tissue extracts, researchers can identify metabolic pathways that are significantly perturbed by Biperiden. This could include alterations in central energy metabolism, neurotransmitter synthesis and degradation pathways, or lipid metabolism, providing a more dynamic and integrated view of the drug's impact. The integration of multi-omics datasets can yield a more comprehensive understanding of a drug's molecular mechanisms. researchgate.net

Omics TechnologyApplication in Biperiden (endo form) ResearchPotential Insights
Proteomics Quantitative analysis of global protein expression and modifications in response to Biperiden.Discovery of novel or off-target protein interactions; elucidation of downstream signaling pathways.
Metabolomics Comprehensive profiling of endogenous metabolites altered by Biperiden administration.Identification of perturbed metabolic pathways; understanding of the functional impact on cellular energy and neurotransmitter systems. mdpi.com

Advanced Imaging Techniques for Biperiden (endo form) Distribution and Target Engagement in Research Models

Advanced, non-invasive imaging techniques are critical for elucidating the pharmacokinetics and pharmacodynamics of Biperiden (endo form) within a living system. These methods allow for the visualization of drug distribution and confirmation of its interaction with molecular targets in real-time, providing invaluable data for preclinical research.

Positron Emission Tomography (PET) stands as a premier molecular imaging tool for studying drug-receptor interactions in the central nervous system. frontiersin.org This technique requires the synthesis of a radiolabeled analog of Biperiden, incorporating a positron-emitting isotope like carbon-11 (B1219553) or fluorine-18. Once administered to a research model, PET can track the uptake and distribution of the radiotracer throughout the brain. frontiersin.orgresearchgate.net More importantly, PET is the gold standard for in vivo receptor occupancy studies, which can quantify the percentage of muscarinic receptors that are bound by Biperiden at various doses. frontiersin.organtarosmedical.com This provides direct evidence of target engagement and helps establish a relationship between drug concentration and its effect at the target site. nih.gov

Magnetic Resonance Imaging (MRI) offers complementary information about the functional consequences of Biperiden's action. mdpi.com Functional MRI (fMRI), for example, can map changes in brain activity by detecting alterations in blood flow. Comparing fMRI scans before and after Biperiden administration can reveal which neural circuits are modulated by muscarinic receptor antagonism. Furthermore, Magnetic Resonance Spectroscopy (MRS) could potentially be used to measure changes in the concentrations of key brain metabolites and neurotransmitters, providing another layer of information on the neurochemical effects of Biperiden.

Imaging TechniqueApplication in Biperiden (endo form) ResearchData Generated
Positron Emission Tomography (PET) In vivo tracking and quantification of radiolabeled Biperiden.Spatiotemporal brain distribution, measurement of muscarinic receptor occupancy, and dose-response relationships at the target. frontiersin.orgescholarship.org
Magnetic Resonance Imaging (MRI) Assessment of the functional and neurochemical effects of Biperiden on the brain.Identification of modulated neural networks and potential alterations in brain metabolite profiles. mdpi.com

Computational Drug Discovery and Design Principles Applied to Biperiden (endo form) Analogs

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, providing a rational framework for the design of novel Biperiden (endo form) analogs with potentially superior properties, such as improved receptor subtype selectivity or optimized pharmacokinetic characteristics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For Biperiden analogs, a QSAR model could identify the key physicochemical properties and structural features that govern high-affinity binding to muscarinic receptors, thereby guiding the design of more potent molecules.

Molecular docking is a computational method that predicts how a ligand (e.g., a Biperiden analog) fits into the binding site of a target protein. By docking virtual analogs into the three-dimensional structure of a muscarinic receptor subtype, researchers can visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. This structural insight allows for the rational design of modifications to the Biperiden scaffold to enhance these interactions. For example, computational docking has been employed to study Biperiden's interaction with acetylcholinesterase, revealing a potential binding mode and energy. nih.govresearchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. A pharmacophore model for muscarinic receptor antagonists can be generated based on the structure of Biperiden and other known ligands. This model can then be used as a virtual screen to search large chemical libraries for new and structurally diverse compounds that could serve as starting points for novel analog development.

Computational MethodApplication to Biperiden (endo form) AnalogsObjective
QSAR Develop models correlating analog structures with their biological activity.Predict the potency of new, unsynthesized analogs to prioritize synthesis. mdpi.com
Molecular Docking Simulate the binding of analogs into the muscarinic receptor's active site.Guide rational design of analogs with enhanced affinity and/or selectivity based on key molecular interactions. nih.govresearchgate.net
Pharmacophore Modeling Define the essential 3D chemical features for muscarinic receptor antagonism.Identify novel molecular scaffolds for the design of new series of Biperiden analogs.

Emerging Research Areas and Unexplored Molecular Targets for Biperiden (endo form)

While Biperiden's clinical utility is rooted in its antagonism of muscarinic acetylcholine (B1216132) receptors, emerging evidence suggests its pharmacological profile may be more complex. Future research is poised to explore these additional activities, which could unveil new mechanisms of action and potential therapeutic applications.

Sigma Receptors: A promising area of investigation is the interaction of Biperiden with sigma receptors. rsc.org These receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are involved in a variety of cellular processes and are considered therapeutic targets for several central nervous system disorders. sigmaaldrich.com Characterizing the binding affinity and functional activity of Biperiden at these receptors could uncover a previously unrecognized component of its pharmacological effects.

Neuroinflammation: The role of neuroinflammation in the pathogenesis of neurodegenerative and psychiatric disorders is an area of intense research. frontiersin.orgmdpi.com Future studies could explore whether Biperiden possesses modulatory effects on neuroinflammatory pathways. Investigating its impact on microglial activation and the production of inflammatory mediators in relevant preclinical models could provide novel insights into its mechanism of action.

Acetylcholinesterase (AChE) Interaction: Both computational and experimental studies have indicated that Biperiden can act as a weak inhibitor of acetylcholinesterase, the enzyme that degrades acetylcholine. nih.gov Although this inhibitory activity is considerably less potent than its muscarinic receptor antagonism, it represents an interesting finding. Further investigation into this "off-target" effect could inform the development of multi-target ligands designed to modulate different components of the cholinergic system simultaneously.

Q & A

Q. How can researchers ensure reproducibility in synthesizing Biperiden’s endo form across laboratories?

  • Methodological Answer : Publish detailed synthetic protocols with step-by-step NMR validation (e.g., δ 7.2–7.4 ppm for aromatic protons). Share crystallographic data (CCDC deposition) and purity thresholds (e.g., ≥98% by HPLC). Use controlled vocabularies (IUPAC nomenclature) to avoid ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.